molecular formula C14H11BrINO B5971966 5-bromo-2-iodo-N-(3-methylphenyl)benzamide

5-bromo-2-iodo-N-(3-methylphenyl)benzamide

Cat. No. B5971966
M. Wt: 416.05 g/mol
InChI Key: QQFDQROROCMYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-iodo-N-(3-methylphenyl)benzamide is a chemical compound with the molecular formula C14H11BrIN2O. It is commonly used in scientific research for its unique properties and potential applications.

Scientific Research Applications

5-bromo-2-iodo-N-(3-methylphenyl)benzamide has several potential applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions and drug-target interactions. It has also been used as a tool to study the role of specific proteins in cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-(3-methylphenyl)benzamide is not fully understood. However, it is believed to bind to specific proteins and modulate their activity. This can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-iodo-N-(3-methylphenyl)benzamide are dependent on the specific proteins it interacts with. It has been shown to affect the activity of several proteins involved in cellular signaling pathways, including protein kinases and phosphatases. These effects can lead to changes in cellular processes such as cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-iodo-N-(3-methylphenyl)benzamide in lab experiments is its fluorescent properties. This allows for easy detection and visualization of the compound in cells and tissues. However, one limitation is its potential toxicity. Careful consideration should be given to the concentration and duration of exposure when using this compound in experiments.

Future Directions

There are several future directions for the use of 5-bromo-2-iodo-N-(3-methylphenyl)benzamide in scientific research. One area of interest is the development of new fluorescent probes based on this compound. Another area of interest is the study of its effects on specific proteins and cellular processes, which could lead to the development of new therapies for diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, 5-bromo-2-iodo-N-(3-methylphenyl)benzamide is a valuable tool in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area could lead to new discoveries and advancements in the field of biomedical science.

Synthesis Methods

The synthesis of 5-bromo-2-iodo-N-(3-methylphenyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 5-bromo-2-iodoaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid.

properties

IUPAC Name

5-bromo-2-iodo-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(15)5-6-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFDQROROCMYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-iodo-N-(3-methylphenyl)benzamide

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